molecular formula C26H21N3O3S B15155262 (4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B15155262
M. Wt: 455.5 g/mol
InChI Key: ZKPRSRBIUSGCSH-AOMKIAJQSA-N
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Description

(4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Phenoxyphenyl and thiophenyl groups can be introduced through substitution reactions using reagents like phenol derivatives and thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could be used to modify the quinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Receptor interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA/RNA interaction: Potential to interact with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.

    Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different cores.

    Thiophene derivatives: Compounds with thiophene rings in various positions.

Uniqueness

The uniqueness of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

(4S,7S)-4-(3-phenoxyphenyl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H21N3O3S/c30-20-14-16(21-10-5-11-33-21)13-19-23(20)22(24-25(27-19)28-29-26(24)31)15-6-4-9-18(12-15)32-17-7-2-1-3-8-17/h1-12,16,22H,13-14H2,(H3,27,28,29,31)/t16-,22-/m0/s1

InChI Key

ZKPRSRBIUSGCSH-AOMKIAJQSA-N

Isomeric SMILES

C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6

Origin of Product

United States

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